5-{[(3-Bromopyridin-2-yl)oxy]methyl}pyrrolidin-2-one
Description
Properties
IUPAC Name |
5-[(3-bromopyridin-2-yl)oxymethyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c11-8-2-1-5-12-10(8)15-6-7-3-4-9(14)13-7/h1-2,5,7H,3-4,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTQTTFMPOSOPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1COC2=C(C=CC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-{[(3-Bromopyridin-2-yl)oxy]methyl}pyrrolidin-2-one typically involves the reaction of 3-bromopyridine with a suitable pyrrolidinone derivative. One common method involves the use of a base such as sodium hydride to deprotonate the pyrrolidinone, followed by nucleophilic substitution with 3-bromopyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Chemical Reactions Analysis
5-{[(3-Bromopyridin-2-yl)oxy]methyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrolidinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrrolidinone derivatives.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
Bromodomain Inhibition
Bromodomains are protein interaction modules that recognize acetylated lysines, playing crucial roles in regulating gene expression and cellular processes. The compound 5-{[(3-Bromopyridin-2-yl)oxy]methyl}pyrrolidin-2-one has been studied as a potential inhibitor of the p300/CBP bromodomain, which is implicated in several cancers and other diseases.
Recent studies have shown that derivatives of pyrrolidin-2-one can effectively inhibit the p300/CBP bromodomain. For instance, modifications to the CCS1477 compound led to the discovery of new inhibitors with enhanced potency against tumor cell lines sensitive to bromodomain inhibition. These findings suggest that compounds like this compound could be optimized for better therapeutic outcomes in cancer treatment .
Multi-component Reactions
The synthesis of this compound can be achieved through innovative synthetic methodologies, including multi-component reactions. Recent advancements have demonstrated the utility of solvent-involved synthesis methods that allow for the efficient construction of pyrrolidinone derivatives under mild conditions with good functional group tolerance . This approach not only streamlines the synthesis process but also expands the range of possible modifications to enhance biological activity.
Case Study: Anti-cancer Activity
A significant body of research has focused on the anti-cancer properties of pyrrolidinone derivatives, including those similar to this compound. In one study, a derivative demonstrated an IC50 value comparable to existing bromodomain inhibitors, showing promising results in inhibiting cell proliferation across various tumor types . The compound's ability to penetrate cells effectively and its favorable metabolic profile further support its potential as a lead compound for drug development.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of compounds related to this compound is crucial for optimizing their efficacy. SAR studies have indicated that modifications at specific positions on the pyrrolidine ring can significantly affect binding affinity and selectivity towards bromodomains . This information is essential for guiding future synthetic efforts aimed at developing more effective inhibitors.
Mechanism of Action
The mechanism of action of 5-{[(3-Bromopyridin-2-yl)oxy]methyl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridinyl group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of their activity. The pyrrolidinone ring can also interact with receptor sites, affecting signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural and Molecular Data
Electronic and Steric Effects
- Halogen vs. Aromatic Substituents: The target compound’s 3-bromopyridin-2-yloxy group provides stronger electron-withdrawing effects compared to the 3-bromophenyl group in 5-(3-Bromophenyl)pyrrolidin-2-one.
- Protecting Groups : Bulky substituents like tert-butyldimethylsilyl (TBS) and trityl in related compounds improve synthetic utility by shielding reactive sites (e.g., hydroxyl groups) during multi-step reactions .
- Leaving Groups : The tosyl group in 5-(Tosyloxymethyl)pyrrolidin-2-one makes it a versatile intermediate for nucleophilic substitutions, contrasting with the target compound’s stable bromopyridinyloxy linkage .
Pharmacological Relevance
- Stereochemical Influence : (S)-5-((Trityloxy)methyl)pyrrolidin-2-one highlights the importance of chirality in drug design, though its biological data are unspecified .
Biological Activity
5-{[(3-Bromopyridin-2-yl)oxy]methyl}pyrrolidin-2-one is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidinone ring substituted with a 3-bromopyridinyl group. Its molecular formula is with a molecular weight of approximately 271.11 g/mol. The synthesis typically involves the reaction of 3-bromopyridine with pyrrolidinone derivatives under basic conditions, often utilizing solvents like dimethylformamide at elevated temperatures .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromopyridinyl group can form hydrogen bonds and hydrophobic interactions at enzyme active sites, potentially leading to inhibition or modulation of enzymatic activity. Additionally, the pyrrolidinone moiety may influence receptor binding, affecting various signal transduction pathways.
Antibacterial and Antifungal Properties
Research indicates that compounds with similar structural features exhibit significant antibacterial and antifungal activities. For instance, several pyrrolidine derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for these compounds typically range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Related Pyrrolidine Derivatives
| Compound Name | MIC (mg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Compound A | 0.0039 | S. aureus |
| Compound B | 0.025 | E. coli |
| Compound C | 0.0048 | C. albicans |
Enzyme Inhibition
This compound may also act as an inhibitor for specific enzymes involved in disease pathways, similar to other pyrrolidine derivatives that target the p300/CBP bromodomain, which is implicated in cancer progression . The structural modifications in these inhibitors have been shown to enhance their potency against tumor cell lines sensitive to bromodomain inhibition.
Case Studies and Research Findings
A study involving various pyrrolidine derivatives highlighted the importance of substituents on the biological activity of these compounds. The presence of halogen atoms was found to significantly enhance antibacterial properties, suggesting that the bromine atom in the structure of this compound could be crucial for its bioactivity .
In another investigation focusing on structure-activity relationships (SAR), it was observed that modifications on the pyrrolidinone ring could lead to varied biological responses, emphasizing the need for further exploration into this compound's potential therapeutic applications .
Q & A
Q. What are the recommended safety protocols for handling 5-{[(3-Bromopyridin-2-yl)oxy]methyl}pyrrolidin-2-one in laboratory settings?
Methodological Answer:
- Hazard Identification : Consult safety data sheets (SDS) for acute toxicity and skin/eye irritation risks. The compound’s brominated pyridine moiety may pose reactivity hazards .
- First-Aid Measures : In case of inhalation, move to fresh air; for skin contact, rinse with water. Always provide SDS to medical personnel during emergencies .
- Storage : Store in a cool, dry area away from oxidizing agents. Use inert gas purging for bulk quantities to prevent degradation .
Q. How can researchers optimize the synthesis of this compound?
Methodological Answer:
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselectivity during bromopyridine synthesis?
Methodological Answer:
Q. What strategies mitigate low yields in the Mitsunobu coupling step?
Methodological Answer:
Q. How can structural analogs of this compound be designed for structure-activity relationship (SAR) studies?
Methodological Answer:
Q. How should researchers address discrepancies in reported melting points or spectral data?
Methodological Answer:
- Root Cause Analysis :
- Resolution : Reproduce synthesis using literature protocols and cross-validate with 2D NMR (e.g., HSQC for C-H coupling) .
Data-Driven Experimental Design
Q. What statistical methods are recommended for optimizing reaction parameters?
Methodological Answer:
- Design of Experiments (DoE) : Use a central composite design to evaluate factors like temperature, catalyst loading, and solvent polarity .
- Response Surface Modeling : Predict optimal conditions (e.g., 65°C, 1.2 eq. DIAD) for maximum yield .
- Validation : Conduct triplicate runs under predicted conditions; acceptable CV (coefficient of variation) ≤5% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
